Kaempferol 3-gentiobioside-7-rhamnoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

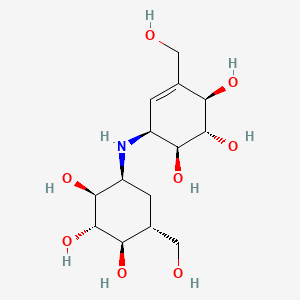

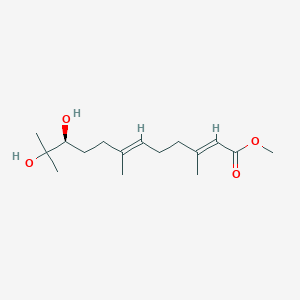

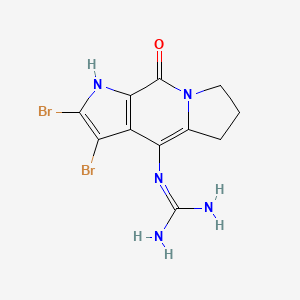

Kaempferol 3-O-gentiobioside-7-O-rhamnoside is a glycosyloxyflavone that is kaempferol having gentiobiosyl and alpha-L-rhamnosyl residues attached at positions O-3 and O-7 respectively. It has a role as a plant metabolite. It is a glycosyloxyflavone, a dihydroxyflavone, an alpha-L-rhamnoside, a gentiobioside, a disaccharide derivative and a polyphenol. It derives from a kaempferol.

Scientific Research Applications

Anticancer Potential

Kaempferol-3-O-rhamnoside, a compound related to Kaempferol 3-gentiobioside-7-rhamnoside, has shown significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation and promote apoptosis in cancer cell lines. For instance, in MCF-7 breast cancer cells, kaempferol-3-O-rhamnoside was found to inhibit cell proliferation and induce apoptotic mechanisms through the activation of the caspase signaling cascade, including caspase-9, caspase-3, and PARP (Diantini et al., 2012). Similar anticancer effects were observed in LNCaP human prostate cancer cell lines, where it inhibited cell proliferation by upregulating the expression of caspase-8, caspase-9, caspase-3, and poly (ADP-ribose) polymerase proteins (Halimah et al., 2015).

Antioxidant and Anti-Inflammatory Activities

Kaempferol and its glycosides, including forms similar to Kaempferol 3-gentiobioside-7-rhamnoside, have shown remarkable antioxidant and anti-inflammatory activities. These compounds have been reported to exhibit significant activity in various antioxidant tests, indicating their potential in transferring electrons and mitigating oxidative stress. The effectiveness of kaempferol glycosides in protecting against DNA damage in human lymphoblastoid cells and enhancing antioxidant activity has been noted, underlining their potential therapeutic use (Bhouri et al., 2012).

Dermatological Applications

Kaempferol and its rhamnosides, closely related to Kaempferol 3-gentiobioside-7-rhamnoside, have been investigated for their depigmenting and anti-inflammatory properties. These compounds were found to inhibit depigmentation and nitric oxide production, with different kaempferol rhamnosides exhibiting varying degrees of effectiveness (Rho et al., 2011).

Potential in Treating Neural Diseases

The protective effects and mechanisms of kaempferol and its derivatives against oxidative damage in neural diseases have been studied. These compounds have shown to protect against serum deprivation-induced apoptosis in PC12 cells, diminish intracellular generation of reactive oxygen species (ROS), and elevate cell viability. They have also been observed to induce heme oxygenase (HO)-1 gene expression and regulate MAPK signal transduction, suggesting their potential application in managing neural diseases (Hong et al., 2009).

Immune System Modulation

Kaempferol and its glycosides, including forms like Kaempferol 3-gentiobioside-7-rhamnoside, have been found to inhibit PD-1/PD-L1 interaction, which is crucial in immune system modulation. Their ability to block this interaction suggests their potential in developing treatments that can modulate the immune response, especially in diseases where the PD-1/PD-L1 pathway plays a critical role (Kim et al., 2020).

properties

Product Name |

Kaempferol 3-gentiobioside-7-rhamnoside |

|---|---|

Molecular Formula |

C33H40O20 |

Molecular Weight |

756.7 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(37)23(41)27(45)32(48-10)49-13-6-14(36)18-15(7-13)50-29(11-2-4-12(35)5-3-11)30(22(18)40)53-33-28(46)25(43)21(39)17(52-33)9-47-31-26(44)24(42)20(38)16(8-34)51-31/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32-,33-/m0/s1 |

InChI Key |

QFSDWLPMRWDFID-CSNYLUTCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B1246614.png)

![(1R,2R,5S,8S,9S,10R,11R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1246622.png)

![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1246624.png)

![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2R,3R)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1246634.png)